molecular formula C24H24N6O2S3 B1667490 N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide) CAS No. 314045-39-1

N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Número de catálogo B1667490
Número CAS: 314045-39-1
Peso molecular: 524.7 g/mol
Clave InChI: MDJIPXYRSZHCFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N,N’-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)” is a chemical compound with the formula C₂₄H₂₄N₆O₂S₃ . It has a mass of 524.112±0 dalton . This compound has been used in the study of certain diseases and is known to interact with the glutaminase kidney isoform, mitochondrial .


Molecular Structure Analysis

The compound’s canonical SMILES representation is C1=CC=C (C=C1)CC (=O)NC2=NN=C (S2)CCSCCC3=NN=C (S3)NC (=O)CC4=CC=CC=C4 . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³ and a molar refractivity of 152.7±0.3 cm³ . Its polar surface area is 244 Ų, and it has a molar volume of 373.9±3.0 cm³ .

Aplicaciones Científicas De Investigación

Inhibitor of Glutaminase-1 (GLS1)

BPTES is a selective inhibitor of glutaminase-1 (GLS1), consequently inhibiting glutaminolysis . Glutaminolysis is a metabolic pathway where glutamine is converted into glutamate, which is then converted into alpha-ketoglutarate, a key component of the tricarboxylic acid (TCA) cycle .

Antitumor Activity

BPTES is known for its potent antitumor activity . It has shown efficacy against various cancer types, including breast, lung, pancreatic, and brain cancers . This wide range of effectiveness makes it an exciting candidate for further research and clinical trials .

Role in Senescent Cell Removal

BPTES plays a significant role in senescent cell removal . Senescent cells are aged cells that have lost their ability to divide. By removing these cells, BPTES may contribute to the prevention of age-related diseases.

Overcoming Drug Resistance

BPTES may hold promise in overcoming drug resistance, a common challenge in cancer treatment . Drug resistance occurs when cancer cells develop the ability to withstand the effects of a medication intended to kill or weaken them.

Use in Positron Emission Tomography (PET)

BPTES has been used in the synthesis of a positron emission tomography (PET) probe . PET is a type of imaging test that helps reveal how tissues and organs are functioning.

Potential Biomarker in Breast Cancer Treatment

A metabolomics study has identified altered levels of metabolites in breast cancer cells induced by BPTES . This potentially offers valuable metabolite biomarkers for exploration of responses to therapy in the treatment of breast cancer .

Propiedades

IUPAC Name

2-phenyl-N-[5-[2-[2-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S3/c31-19(15-17-7-3-1-4-8-17)25-23-29-27-21(34-23)11-13-33-14-12-22-28-30-24(35-22)26-20(32)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,25,29,31)(H,26,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJIPXYRSZHCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

CAS RN

314045-39-1
Record name 314045-39-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)
Reactant of Route 2
Reactant of Route 2
N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)
Reactant of Route 3
Reactant of Route 3
N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)

Q & A

Q1: How does BPTES interact with its target, GLS?

A1: BPTES binds to an allosteric site located at the dimer interface of GLS. [, ] This interaction triggers a significant conformational change in a flexible loop near the catalytic site, known as the “activation loop,” locking the GLS tetramer in an inactive state. [, ]

Q2: What are the downstream effects of GLS inhibition by BPTES?

A2: Inhibiting GLS with BPTES disrupts glutaminolysis, a metabolic pathway crucial for cancer cell energy production and biosynthesis. [, ] This disruption leads to decreased levels of glutamate, α-ketoglutarate, aspartate, fumarate, and malate, impacting various cellular processes. [] BPTES treatment has been shown to:

  • Reduce cell proliferation and viability [, , ]
  • Induce apoptosis [, ]
  • Inhibit tumor growth [, ]
  • Enhance the cytotoxic effects of other therapies [, , ]

Q3: What is the molecular formula and weight of BPTES?

A3: The molecular formula of BPTES is C22H22N8O2S3, and its molecular weight is 526.67 g/mol.

Q4: Is there any spectroscopic data available for BPTES?

A4: While the provided research papers do not offer comprehensive spectroscopic data, several studies utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to analyze BPTES and its interactions. [, , ]

Q5: What is known about the material compatibility and stability of BPTES?

A5: The research provided focuses primarily on the biological activity and therapeutic potential of BPTES. Information regarding its compatibility with various materials or its stability under different storage conditions is limited within these studies.

Q6: Does BPTES possess any catalytic properties itself?

A6: BPTES is primarily recognized as an enzyme inhibitor. Its mechanism of action revolves around binding to and inhibiting GLS, rather than exhibiting catalytic activity. [, ]

Q7: Have there been computational studies conducted on BPTES?

A7: Yes, computational chemistry and modeling have been employed to investigate BPTES and its analogs. [, ] These studies often involve:

  • X-ray crystallography to determine the binding mode of BPTES to GLS. [, ]
  • Structure-activity relationship (SAR) studies to optimize the inhibitory potency and pharmacokinetic properties of BPTES analogs. [, ]

Q8: How do modifications to the BPTES structure affect its activity?

A8: Extensive SAR studies have been conducted on BPTES, exploring the impact of structural modifications on its potency, selectivity, and pharmacokinetic properties. [, , ] These studies reveal that:

  • Truncating specific parts of the BPTES molecule can maintain potency while improving solubility. []
  • Replacing the flexible chain moiety with distinct saturated heterocyclic cores enhances microsomal stability. []
  • Modifying the core, core linker, and wing linker of BPTES can influence its inhibitory activity and selectivity towards GLS1. []

Q9: What are the challenges associated with BPTES formulation?

A9: BPTES exhibits poor aqueous solubility, hindering its bioavailability and clinical development. [, ]

Q10: What strategies are being explored to improve BPTES formulation?

A10: Research highlights the development of BPTES nanoparticles as a promising strategy to enhance its solubility, pharmacokinetic profile, and efficacy. [] Encapsulating BPTES within nanoparticles offers several advantages, including:

  • Improved drug delivery and tumor penetration. [, ]
  • Enhanced cellular uptake and intracellular release. [, ]
  • Reduced toxicity compared to unencapsulated BPTES. []

Q11: Is there information on SHE regulations regarding BPTES?

A11: The provided research papers primarily focus on the preclinical evaluation of BPTES. Specific details concerning SHE regulations and compliance are not extensively discussed.

Q12: What is known about the PK/PD profile of BPTES?

A12: While detailed PK/PD data is limited within the provided research, some studies demonstrate that BPTES nanoparticles exhibit improved pharmacokinetic properties compared to unencapsulated BPTES. [] These improvements include enhanced drug exposure and tumor accumulation.

Q13: What in vitro models have been used to assess BPTES efficacy?

A13: Various cancer cell lines have been utilized to evaluate the antitumor activity of BPTES in vitro. These include:

  • Myeloid leukemia cell lines (OCI-AML3, THP1) []
  • Breast cancer cell lines (MDA-MB-231) []
  • Human B cell lymphoma cell lines (P493) []
  • Pancreatic cancer cell lines (Mia Paca2, Panc03.27) []

Q14: What in vivo models have been used to study BPTES?

A14: Several in vivo models have been employed to evaluate the efficacy of BPTES, including:

  • Mouse models of hepatocellular carcinoma [, ]
  • Human tumor xenograft models [, ]
  • Patient-derived xenograft (PDX) models of pancreatic cancer []

Q15: Are there known mechanisms of resistance to BPTES?

A15: While the provided research does not delve into specific resistance mechanisms for BPTES, some studies highlight the potential for cancer cells to circumvent GLS1 inhibition by upregulating compensatory pathways. [] One identified mechanism involves:

  • Increased activity of glutamine-pyruvate transaminase, leading to glutamate production through an alternative pathway. []

Q16: What drug delivery strategies are employed to improve BPTES targeting?

A16: Nanoparticle encapsulation has emerged as a promising approach to enhance BPTES delivery and targeting to tumor cells. [, ] This strategy leverages:

    Q17: Are there any known biomarkers for predicting BPTES efficacy?

    A17: Research suggests that potential biomarkers for BPTES response include:

    • High expression of the GLS splice isoform GAC [, ]
    • Low glutamine to glutamate ratio []
    • Low expression of genes involved in compensatory glutamate production pathways, such as Pyruvate Carboxylase and GLS2 []

    Q18: What analytical techniques are commonly used to study BPTES?

    A18: Various analytical methods are employed to characterize, quantify, and monitor BPTES, including:

    • Mass spectrometry (MS) [, , ]
    • Nuclear Magnetic Resonance (NMR) spectroscopy [, ]
    • Flow cytometry [, ]
    • Immunoblotting [, , ]

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.